FEN1-IN-1

概要

準備方法

合成経路と反応条件

LNT 1 の合成は、2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イルメチルアミンと 3-ヒドロキシチエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオンを特定の条件下で反応させることから始まります。 この反応は通常、ジメチルスルホキシド (DMSO) などの溶媒を必要とし、プロセスを促進するために触媒を使用する場合があります .

工業生産方法

LNT 1 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 この化合物は通常、高速液体クロマトグラフィー (HPLC) を使用して精製され、純度 98% 以上を実現します .

化学反応の分析

反応の種類

LNT 1 は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は、DMSO などの溶媒と、室温から 100°C までの温度を伴う場合が多いです。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬が、酸性または塩基性条件下で使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、さまざまな官能基が結合した LNT 1 のさまざまな誘導体が生成される可能性があります .

科学研究への応用

LNT 1 は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Cancer Treatment

FEN1-IN-1 has been investigated for its potential as an anti-cancer agent. Its applications include:

- Breast Cancer : Studies have indicated that high expression levels of FEN1 correlate with aggressive features in breast cancer, particularly triple-negative breast cancer (TNBC). Inhibition of FEN1 using this compound could reduce tumor progression and metastasis by disrupting the DNA repair mechanisms that allow cancer cells to thrive .

- Gallbladder Cancer : Research has linked polymorphisms in the FEN1 gene to an increased risk of gallbladder cancer. Targeting FEN1 with inhibitors like this compound may provide a novel therapeutic strategy for managing this type of cancer .

Combination Therapies

This compound is being explored in combination with other treatments, such as ionizing radiation. Preliminary findings suggest that co-treatment can enhance cell death and reduce clonogenic survival in tumor cells, indicating a synergistic effect that could improve patient outcomes .

Case Studies and Research Findings

作用機序

LNT 1 は、DNA 複製と修復に関与する酵素であるフラップエンドヌクレアーゼ 1 (FEN1) を阻害することによってその効果を発揮します。LNT 1 は FEN1 の活性部位に結合することにより、酵素が DNA を切断するのを阻止し、DNA 損傷の蓄積につながり、最終的に細胞死を誘導します。 このメカニズムは、生存のために DNA 修復経路に大きく依存している癌細胞において特に効果的です .

類似化合物の比較

類似化合物

レンチナン: レンティヌス・エドデスから抽出された生物活性化合物で、免疫調節効果と抗腫瘍効果で知られています.

FEN1-IN-1: LNT 1 と構造と機能が類似した、別のフラップエンドヌクレアーゼ 1 阻害剤.

独自性

LNT 1 は、フラップエンドヌクレアーゼ 1 に対する高い効力と特異性により独自性を持っています。 強力な DNA 損傷応答を誘導する能力は、癌研究と潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Lentinan: A biologically active compound extracted from Lentinus edodes, known for its immunomodulatory and antitumor effects.

FEN1-IN-1: Another inhibitor of flap endonuclease 1, similar in structure and function to LNT 1.

Uniqueness

LNT 1 is unique due to its high potency and specificity for flap endonuclease 1. Its ability to induce a robust DNA damage response makes it a valuable tool in cancer research and potential therapeutic applications .

生物活性

Flap endonuclease 1 (FEN1) is a critical enzyme involved in various DNA metabolic processes, including DNA replication, repair, and apoptosis. The compound FEN1-IN-1 has emerged as a selective inhibitor of FEN1, showing potential as a therapeutic agent in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cancer cells, and relevant research findings.

This compound selectively inhibits the nuclease activity of FEN1 by binding to its active site. This inhibition disrupts the normal functions of FEN1 in DNA replication and repair, leading to increased genomic instability in cancer cells. The compound's specificity for FEN1 makes it a promising candidate for targeted cancer therapy.

Inhibition of Cell Proliferation

Research indicates that this compound effectively reduces cell proliferation in various cancer cell lines. In non-small cell lung cancer (NSCLC) models, for instance, treatment with this compound resulted in significant G1/S phase cell cycle arrest and decreased cellular proliferation rates. This effect was correlated with reduced expression levels of Ki-67, a marker associated with cellular proliferation .

Induction of Apoptosis

This compound has also been shown to induce apoptosis in cancer cells. The inhibition of FEN1 disrupts the repair of DNA damage, leading to an accumulation of unrepaired DNA breaks. This accumulation triggers apoptotic pathways, making this compound a potential therapeutic agent for cancers characterized by high levels of FEN1 expression .

Case Studies and Clinical Relevance

Several studies have investigated the clinical significance of FEN1 expression and its correlation with cancer prognosis:

- Osteosarcoma : A study involving 40 osteosarcoma patients found that high expression levels of FEN1 were significantly associated with poor prognosis and higher rates of metastasis. Approximately 47.5% of osteosarcoma patients exhibited high FEN1 expression compared to only 10% in non-neoplastic bone tissues .

| Parameter | Osteosarcoma (n=40) | Non-Neoplastic Bone Tissue (n=30) | P value |

|---|---|---|---|

| High FEN1 Expression | 19 (47.5%) | 3 (10%) | <0.01 |

| Low FEN1 Expression | 21 (52.5%) | 27 (90%) |

- Lung Cancer : In NSCLC patients, overexpression of FEN1 was linked to poor differentiation and prognosis. About 36% of analyzed tissues showed elevated levels of FEN1 mRNA and protein, correlating with enhanced tumor proliferation .

Research Findings

Recent studies have provided insights into the role of FEN1 in drug sensitivity and resistance:

- Drug Sensitivity : In colon cancer models, high levels of FEN1 were associated with reduced responsiveness to chemotherapeutic agents. Analysis revealed that cells with elevated FEN1 expression displayed significant differences in drug sensitivity compared to those with low expression .

- Mechanistic Insights : Investigations into the molecular mechanisms underlying FEN1 activity have revealed that post-translational modifications and interactions with other proteins significantly influence its function. For example, the interaction between FEN1 and proliferating cell nuclear antigen (PCNA) enhances its enzymatic activity during DNA replication .

特性

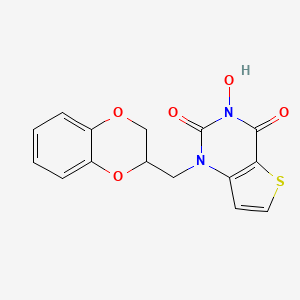

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGCMQXTPTJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。